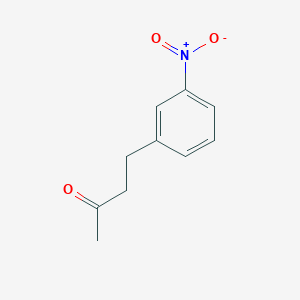
4-(3-Nitrophenyl)butan-2-one
Übersicht
Beschreibung
4-(3-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3 It is a nitro-substituted aromatic ketone, characterized by the presence of a nitrophenyl group attached to a butanone backbone
Wirkmechanismus
Target of Action
The compound is known to undergo reactions that involve carbanion and carbocation intermediates . These intermediates play a crucial role in various biochemical reactions.
Mode of Action
4-(3-Nitrophenyl)butan-2-one undergoes both substitution and elimination reactions . These reactions exhibit second-order kinetics and are concluded to be of concerted SN2 type and irreversible E1cB type, respectively . The spontaneous formation of alkene from the chloride is suggested to occur by a water-promoted E1cB reaction .
Biochemical Pathways
The compound is known to participate in elimination and substitution reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
The compound’s reactivity suggests it may undergo metabolic transformations involving elimination and substitution reactions .
Result of Action
The compound’s ability to undergo elimination and substitution reactions suggests it could potentially alter molecular structures and cellular processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water can promote the E1cB reaction . Additionally, the use of surfactants can solubilize organic compounds in water, thereby influencing the compound’s action .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities . They can interact with multiple receptors, which makes them useful in developing new derivatives
Cellular Effects
A related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, has been found to exhibit significant cytotoxic activity against various cancer cell lines . It is possible that 4-(3-Nitrophenyl)butan-2-one may have similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that similar compounds can undergo reactions catalyzed by amino acids in water . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression through similar mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(3-Nitrophenyl)butan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of 3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote the reaction while minimizing by-products is also common. Additionally, the implementation of green chemistry principles, such as the use of aqueous micellar media, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Nitrophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-(4-nitrophenyl)butan-2-one: A hydroxylated derivative with similar structural features.
4-Fluoro-4-(4-nitrophenyl)butan-2-one: A fluorinated analog with distinct chemical properties.
4-(4-Nitrophenyl)butan-2-one: A positional isomer with the nitro group at a different position on the aromatic ring .
Uniqueness
4-(3-Nitrophenyl)butan-2-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the nitro group on the aromatic ring can significantly impact the compound’s chemical behavior and its interactions with biological targets .
Eigenschaften
IUPAC Name |
4-(3-nitrophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVUFYWGUYOWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293715 | |
| Record name | 4-(3-nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-81-8 | |
| Record name | NSC91711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


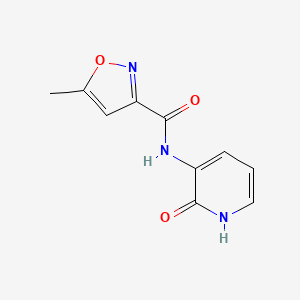
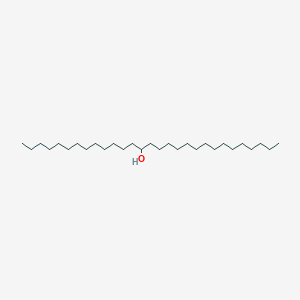
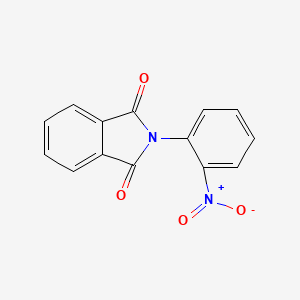
![Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B3051538.png)
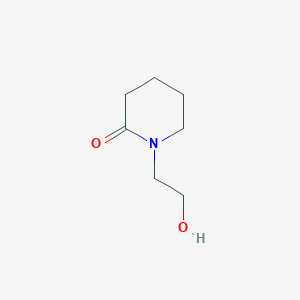
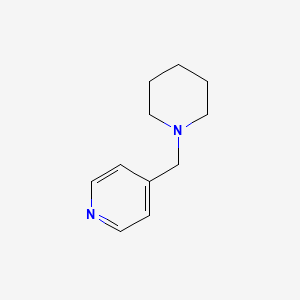





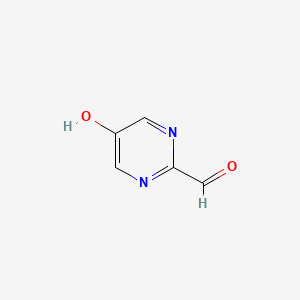
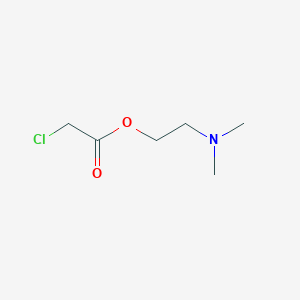
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
